
5-Bromo-2-(methylsulphonyl)pyrimidine
Overview
Description
5-Bromo-2-(methylsulphonyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol . It is a white crystalline powder that is primarily used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine typically involves the bromination of 2-(methylsulphonyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulphonyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulphonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(methylsulphonyl)-5-aminopyrimidine, while oxidation can produce 2-(methylsulfonyl)-5-bromopyrimidine .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(methylsulphonyl)pyrimidine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its bromine atom and sulfonyl group enhance its reactivity, making it a valuable building block for various drug candidates.
Synthesis of P38 MAPK Inhibitors
One notable application is in the development of P38 mitogen-activated protein kinase (MAPK) inhibitors, which play a crucial role in inflammatory diseases and cancer therapy. The compound serves as a precursor for synthesizing more complex structures that exhibit potent biological activity against these targets .
Antimicrobial Agents
Research has indicated that derivatives of this compound possess antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Synthetic Methodologies
The efficient synthesis of this compound is essential for its application in research and industry. Various synthetic routes have been explored:
One-Step Synthesis
Recent advancements have introduced one-step synthetic methods utilizing 2-bromomalonaldehyde and amidine compounds. This approach simplifies the preparation process, reduces costs, and enhances safety compared to traditional multi-step methods .
Bromination Techniques
Bromination at the C-5 position of pyrimidines has been effectively achieved using reagents like sodium azide and SMBI (Sulfuryl Bromide), yielding high purity products suitable for further functionalization .
In Vivo Efficacy Studies
In vivo studies have evaluated the tolerability and efficacy of compounds derived from this compound in models of tuberculosis. Results indicated that while some derivatives showed promise, others lacked sufficient efficacy compared to established treatments like rifampin .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the this compound structure affect biological activity. These studies provide insights into optimizing lead compounds for enhanced therapeutic effects while minimizing toxicity .
Chemical Properties and Safety
The molecular formula of this compound is CHBrNOS, with an average mass of 237.07 g/mol . As with many brominated compounds, safety precautions should be taken during handling due to potential hazards associated with bromine.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulphonyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methylsulphonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the methylsulphonyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulphonyl group.
5-Chloro-2-(methylsulphonyl)pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Contains an amino group and a hydroxyl group in addition to the bromine atom.
Uniqueness
5-Bromo-2-(methylsulphonyl)pyrimidine is unique due to its combination of a bromine atom and a methylsulphonyl group, which provides distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and valuable in various research applications .
Biological Activity
5-Bromo-2-(methylsulphonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHBrNOS
- Molecular Weight : 237.071 g/mol
- Melting Point : 131–133 °C
- CAS Number : 38275-48-8
Synthesis
The synthesis of this compound typically involves bromination of pyrimidine derivatives followed by the introduction of a methylsulfonyl group. Various methodologies have been reported for the efficient synthesis of this compound, emphasizing the importance of optimizing reaction conditions to yield high purity and efficiency.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, suggesting potential as anticancer agents due to their ability to interfere with DNA synthesis and repair mechanisms .
- Antimicrobial Properties :
- CNS Activity :
Anticancer Activity
A study evaluating various pyrimidine derivatives found that this compound analogs exhibited significant inhibition against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | Apoptosis induction |
This compound | A549 (Lung) | 10 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits notable antifungal activity against pathogenic fungi. For example, it was tested against Candida albicans and demonstrated an EC50 value comparable to standard antifungal agents .
Pathogen | EC50 (µg/ml) | Comparison |
---|---|---|
Candida albicans | 12.5 | Comparable to Fluconazole |
Staphylococcus aureus | 15 | Comparable to Vancomycin |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for preparing 5-Bromo-2-(methylsulphonyl)pyrimidine?
The synthesis of this compound typically involves sequential functionalization of the pyrimidine ring. A general approach includes:
- Bromination : Selective bromination at the 5-position using agents like sodium monobromoisocyanurate () under controlled conditions (e.g., in DMF at 60°C).
- Sulphonylation : Introduction of the methylsulphonyl group at the 2-position via nucleophilic substitution. This step may require activating the pyrimidine ring with a leaving group (e.g., chlorine) prior to sulphonylation using methanesulphonyl chloride in the presence of a base (e.g., K₂CO₃) .
- Purification : Recrystallization from ethanol or chromatography for high-purity yields.
Q. Basic: How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- X-ray Crystallography : Resolves bond lengths, angles, and molecular packing (e.g., orthorhombic system, space group P2₁2₁2₁ as seen in related pyrimidine derivatives) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., methylsulphonyl protons at δ ~3.3 ppm; pyrimidine ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 251.98 for C₅H₅BrN₂O₂S) .
Q. Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation (respiratory irritation is reported for similar brominated pyrimidines) .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
Q. Advanced: What reaction mechanisms dominate in substitution reactions involving this compound?
The methylsulphonyl group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Key factors:
- Nucleophiles : Amines (e.g., piperidine) or thiols in polar aprotic solvents (DMSO, THF) at elevated temperatures (80–100°C) .
- Leaving Groups : Bromine at the 5-position can be replaced via palladium-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) .
- Kinetic Studies : Monitor reaction progress via HPLC or <sup>19</sup>F NMR if fluorine-containing reagents are used.
Q. Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Crystal Packing Analysis : Intermolecular interactions (e.g., C–H⋯O, π-π stacking) influence solubility and stability. For example, antiparallel dimer formation via C–H⋯N contacts enhances crystallinity .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Orthorhombic crystal systems (e.g., a = 10.18 Å, b = 17.62 Å) correlate with planar molecular geometries conducive to enzyme binding .
Q. Advanced: What computational tools are used to predict the biological activity of this compound derivatives?
- Molecular Docking : Screens against targets like kinases (e.g., EGFR) using AutoDock Vina. The methylsulphonyl group may hydrogen-bond with catalytic lysine residues .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values. Bromine’s hydrophobicity improves membrane permeability .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
Q. Advanced: How does the methylsulphonyl group influence regioselectivity in multi-step syntheses?
- Steric Effects : The bulky methylsulphonyl group directs electrophilic substitution to the 4-position due to steric hindrance at the 2-position.
- Electronic Effects : Electron-withdrawing nature deactivates the ring, favoring meta-bromination over para in subsequent reactions .
- Cross-Coupling : Suzuki-Miyaura reactions at the 5-bromo position proceed efficiently (yields >80%) with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Q. Advanced: What analytical challenges arise in quantifying degradation products of this compound?
- HPLC-MS/MS : Detects trace brominated byproducts (e.g., debrominated pyrimidines) using a C18 column and acetonitrile/water gradient.
- Stability Studies : Hydrolytic degradation at pH >7 forms 2-(methylsulphonyl)pyrimidin-5-ol, identified via LC-TOF .
- Quantum Yield Calculations : UV irradiation studies (λ = 254 nm) quantify photodegradation rates using actinometry .
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRMXABVKJKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312786 | |
Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-48-8 | |
Record name | 5-Bromo-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NSC 262216 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038275488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38275-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262216 | |
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Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |
Source | EPA DSSTox | |
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Record name | 38275-48-8 | |
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